molecular formula C11H21NO2 B1523629 1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester CAS No. 1263378-41-1

1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester

Cat. No.: B1523629
CAS No.: 1263378-41-1
M. Wt: 199.29 g/mol
InChI Key: CMWYGCVPORHJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a cyclopentanecarboxylic acid, which is further esterified with a tert-butyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester typically involves the esterification of 1-Aminomethyl-cyclopentanecarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. One common method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which facilitates the esterification process . Industrial production methods may vary, but they generally follow similar principles of esterification under controlled conditions to ensure high yield and purity.

Mechanism of Action

Comparison with Similar Compounds

1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides versatility in chemical reactions and applications.

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWYGCVPORHJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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